![molecular formula C4H8N2 B2554204 1,4-Diazabicyclo[2.1.1]hexane CAS No. 397864-25-4](/img/structure/B2554204.png)

1,4-Diazabicyclo[2.1.1]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

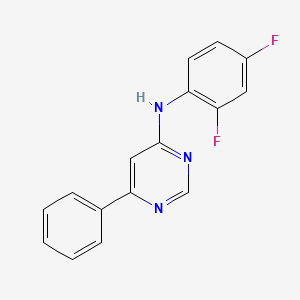

1,4-Diazabicyclo[2.1.1]hexane is a valuable saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It plays an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 1,4-Diazabicyclo[2.1.1]hexane involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This process involves the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene .

Molecular Structure Analysis

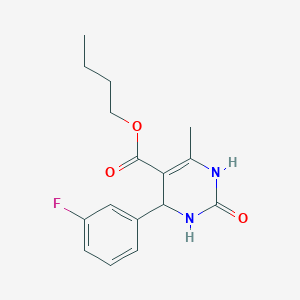

The molecular structure of 1,4-Diazabicyclo[2.1.1]hexane is represented by the linear formula C4H8N2 . Its InChI code is 1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 .

Chemical Reactions Analysis

The chemical reactions involving 1,4-Diazabicyclo[2.1.1]hexane are significant due to their defined exit vectors . Many substitution patterns are underexplored as building blocks . The process involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

Physical And Chemical Properties Analysis

1,4-Diazabicyclo[2.1.1]hexane is a white to off-white solid . It has a molecular weight of 84.12 . It is stored in an inert atmosphere at 2-8°C .

科学的研究の応用

1. Catalysis of Morita–Baylis–Hillman and Knoevenagel Reactions 1,4-Diazabicyclo[2.2.2]octane (DABCO) is frequently used as a base, catalyst, and reagent in organic chemistry . It has been particularly effective in catalyzing Morita–Baylis–Hillman and Knoevenagel reactions .

Supernucleophile in Organic Reactions

The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO a supernucleophile, enabling it to catalyze a series of organic reactions .

Building Block for 1,4-Disubstituted Piperazines

DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Source of Sulfur Dioxide

Some derivatives of DABCO, such as 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), can serve as a source of SO2 .

Electrophilic Fluorinating Agent

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor), a derivative of DABCO, is used as an electrophilic fluorinating agent .

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

A photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns has been described . This method enables the synthesis of bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .

Exploration of New Chemical Space

The additional exit vectors from the bridge positions of polysubstituted bicyclo[2.1.1]hexanes provide opportunities to explore chemical space that is inaccessible to aromatic motifs .

Fluorescence and Decomposition Studies

Studies have been conducted on the fluorescence and decomposition of DABCO in a glow discharge . These studies have provided insights into the excitation processes that operate on the DABCO molecule .

Safety And Hazards

将来の方向性

The future directions for 1,4-Diazabicyclo[2.1.1]hexane involve the exploration of opportunities currently hampered by the scarcity of methods that enable the preparation of the required compounds . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .

特性

IUPAC Name |

1,4-diazabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLVJRQJDZMNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CN1C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[2.1.1]hexane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)